molecular formula C14H14ClNO B1320247 5-Chloro-2-(2,4-dimethylphenoxy)aniline CAS No. 937606-29-6

5-Chloro-2-(2,4-dimethylphenoxy)aniline

Cat. No.: B1320247
CAS No.: 937606-29-6
M. Wt: 247.72 g/mol
InChI Key: NMMSDCGRGSGISH-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Chloro-2-(2,4-dimethylphenoxy)aniline undergoes several types of chemical reactions, including:

Scientific Research Applications

5-Chloro-2-(2,4-dimethylphenoxy)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

5-Chloro-2-(2,4-dimethylphenoxy)aniline can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity.

Properties

IUPAC Name

5-chloro-2-(2,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSDCGRGSGISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263338
Record name 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937606-29-6
Record name 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937606-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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